![molecular formula C13H14FNO B276677 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine, commonly known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Fura-2 is a fluorescent calcium indicator that is used in various biochemical and physiological experiments to monitor changes in intracellular calcium levels.
Wirkmechanismus
Fura-2 is a fluorescent calcium indicator that binds to calcium ions and emits light at a specific wavelength. The binding of calcium ions to Fura-2 causes a conformational change in the molecule, resulting in a shift in its fluorescence emission spectrum. The ratio of the fluorescence emission at two different wavelengths is used to calculate the intracellular calcium concentration. Fura-2 has a high affinity for calcium ions and is sensitive to changes in intracellular calcium levels (Grynkiewicz et al., 1985).
Biochemical and Physiological Effects
Fura-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of calmodulin, a calcium-binding protein that is involved in many cellular processes. Fura-2 has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in many signaling pathways in cells. In addition, Fura-2 has been shown to have antioxidant properties and can protect cells from oxidative stress (Minta et al., 1989).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Fura-2 in lab experiments is its high sensitivity and selectivity for calcium ions. It is also relatively easy to use and can be used in a variety of experimental settings. However, there are some limitations to using Fura-2. It requires the use of a specialized fluorescence microscope to measure changes in fluorescence emission, which can be expensive and time-consuming. In addition, Fura-2 can be toxic to cells at high concentrations, which can limit its use in some experiments (Grynkiewicz et al., 1985).
Zukünftige Richtungen
There are several future directions for research on Fura-2. One area of research is the development of new fluorescent calcium indicators that are more sensitive and selective for calcium ions. Another area of research is the use of Fura-2 in vivo to study calcium signaling in live animals. This would require the development of new imaging techniques that can be used to measure changes in intracellular calcium levels in vivo. Finally, there is a need for more research on the biochemical and physiological effects of Fura-2, particularly its effects on cellular signaling pathways and its potential use as a therapeutic agent (Minta et al., 1989).
Conclusion
In conclusion, Fura-2 is a fluorescent calcium indicator that has been widely used in scientific research to study calcium signaling in cells, tissues, and organs. It is a powerful tool that has helped researchers to better understand the complex processes involved in calcium signaling. While there are some limitations to using Fura-2, its advantages outweigh its disadvantages, and it will likely continue to be an important tool in scientific research for years to come.
Synthesemethoden
The synthesis of Fura-2 involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce 2-(2-fluoroanilino)furan. The final step involves the reaction of 2-(2-fluoroanilino)furan with ethylenediamine to form N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine (Fura-2) (Minta et al., 1989).
Wissenschaftliche Forschungsanwendungen
Fura-2 has been widely used in scientific research to study various biological processes that involve calcium signaling. It is commonly used to measure changes in intracellular calcium levels in cells, tissues, and organs. Fura-2 has been used to study the calcium signaling pathways involved in muscle contraction, neurotransmitter release, and cell division. It has also been used to study the effects of drugs and toxins on calcium signaling in cells (Grynkiewicz et al., 1985).
Eigenschaften
Molekularformel |
C13H14FNO |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14/h3-8,15H,2,9H2,1H3 |
InChI-Schlüssel |
WEDAANYVHHWIGX-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
Kanonische SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



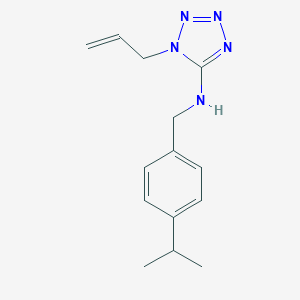

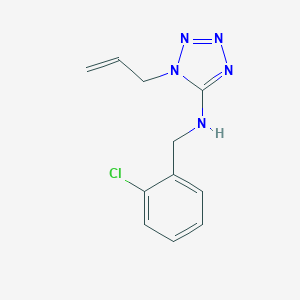
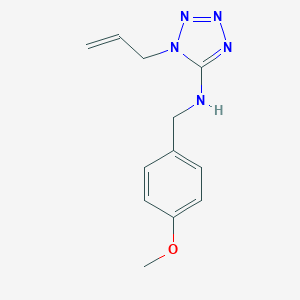
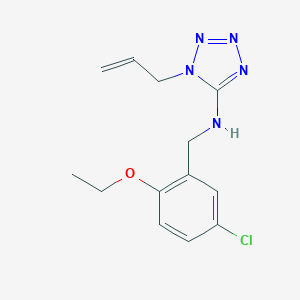

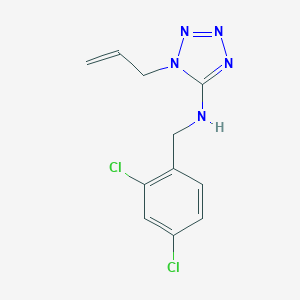
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)